molecular formula C17H21N3O4S2 B2621831 methyl 4-(N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)sulfamoyl)benzoate CAS No. 1706082-93-0

methyl 4-(N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)sulfamoyl)benzoate

Cat. No. B2621831
CAS RN: 1706082-93-0
M. Wt: 395.49
InChI Key: KYTXIHVMNQAOKI-UHFFFAOYSA-N
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Description

Methyl 4-(N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)sulfamoyl)benzoate, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool for studying cancer and autoimmune diseases. The compound is highly selective for BTK and has been shown to have minimal off-target effects. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Several future directions for research on TAK-659 are currently being explored. These include the development of new formulations and delivery methods to improve the compound's solubility and bioavailability, the identification of new targets for the compound, and the evaluation of its efficacy in combination with other therapeutic agents. Additionally, further studies are needed to determine the long-term safety and efficacy of TAK-659 in clinical trials.

Synthesis Methods

The synthesis of TAK-659 involves a multistep process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminothiazole to form the intermediate product, which is further reacted with 1-(3-chloropropyl)piperidine to obtain the final product.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the growth and survival of cancer cells and immune cells.

properties

IUPAC Name

methyl 4-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-24-16(21)14-4-6-15(7-5-14)26(22,23)19-11-13-3-2-9-20(12-13)17-18-8-10-25-17/h4-8,10,13,19H,2-3,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTXIHVMNQAOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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